

## Evaluating SAR97276: From Monotherapy Trials to a Potential Combination Partner

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SAR 97276 |           |
| Cat. No.:            | B1665694  | Get Quote |

While SAR97276A, a novel choline analogue, demonstrated a favorable safety profile, it ultimately proved to be non-efficacious as a monotherapy for treating Plasmodium falciparum malaria in two Phase 2 clinical trials. Consequently, its development for malaria treatment has been discontinued.[1][2][3] However, the unique mechanism of action of SAR97276A suggests it could hold potential as a partner drug in combination therapies, a hypothesis that remains to be explored in dedicated synergistic studies.[1][3]

This guide provides a comprehensive overview of the clinical evaluation of SAR97276A as a monotherapy, presenting the key efficacy and safety data from the two major clinical trials. It also outlines the experimental protocols of these studies and visually represents the therapeutic workflow and the proposed mechanism of action for this class of compounds.

#### **Clinical Efficacy of SAR97276A Monotherapy**

Two open-label, multi-center Phase 2 trials (Study 1 and Study 2) were conducted to assess the safety and efficacy of parenterally administered SAR97276A in African adults and children with uncomplicated falciparum malaria.[1][2][4]

Study 1 investigated both single-dose and a 3-day intramuscular (IM) regimen. The single-dose administration showed insufficient efficacy in adults.[1][2][3][5] While the 3-day IM regimen demonstrated acceptable efficacy in adults, it was not as effective in children.[1][2][3][5]

Study 2 evaluated a higher IM dose of SAR97276A against the standard antimalarial treatment, artemether-lumefantrine, in teenagers.[1][2][4] A significant number of patients receiving



SAR97276A required rescue therapy, leading to the early termination of the study due to lack of efficacy.[1][2][4]

**Quantitative Summary of Clinical Trial Results** 

| Study     | Populatio<br>n             | Treatmen<br>t Group                     | Regimen                            | Number<br>of<br>Patients        | Cure Rate<br>(%)               | Referenc<br>e |
|-----------|----------------------------|-----------------------------------------|------------------------------------|---------------------------------|--------------------------------|---------------|
| Study 1   | Adults                     | SAR97276<br>A IM                        | Single<br>Dose (0.18<br>mg/kg)     | 34                              | 59%                            | [1][2][3]     |
| Adults    | SAR97276<br>A IV           | Single<br>Dose (0.14<br>mg/kg)          | 30                                 | 77%                             | [1][2][3]                      |               |
| Adults    | SAR97276<br>A IM           | 3-Day<br>(0.18<br>mg/kg<br>daily)       | 30                                 | 90%                             | [1][2][3]                      | -             |
| Children  | SAR97276<br>A IM           | 3-Day<br>(0.18<br>mg/kg<br>daily)       | 19                                 | 68%                             | [1][2][3]                      | -             |
| Study 2   | Teenagers                  | SAR97276<br>A IM                        | 3-Day (0.5<br>mg/kg<br>once daily) | 8                               | 0% (all<br>required<br>rescue) | [1][2][4]     |
| Teenagers | SAR97276<br>A IM           | 3-Day<br>(0.25<br>mg/kg<br>twice daily) | 8                                  | 37.5% (5<br>required<br>rescue) | [1][2][4]                      |               |
| Teenagers | Artemether - Lumefantri ne | Standard                                | 4                                  | 100%                            | [1][2][4]                      | -             |



#### **Experimental Protocols**

The clinical trials were designed to assess the efficacy and safety of SAR97276A in a structured and monitored setting.

### Study 1: Dose-Escalating Trial in Adults and Children

- Objective: To assess the efficacy and safety of SAR97276A in adult and pediatric patients with uncomplicated P. falciparum malaria.
- Design: An open-label, adaptive, multi-center Phase 2 trial with an age de-escalating design.
   [4]
- Patient Population: Adults (18-65 years), children (7-17 years), and young children (0.5-7 years) with confirmed uncomplicated P. falciparum malaria.[1]
- Intervention:
  - Adults initially received a single dose of SAR97276A either intramuscularly (0.18 mg/kg) or intravenously (0.14 mg/kg).[1][2][3]
  - Due to insufficient efficacy of the single dose, a subsequent group of adults received a 3day intramuscular regimen (0.18 mg/kg once daily).[1][2][3]
  - Children were then treated with the 3-day IM regimen.[1]
- Primary Outcome: A combination of fever clearance, improvement in general condition at 48 hours, parasite reduction at 72 hours, and no need for rescue therapy within the first 3 days. [5]
- Secondary Outcomes: Parasite reduction over the initial 72 hours and a safety assessment over 28 days post-treatment.[5]

## **Study 2: Comparison Trial in Teenagers**

 Objective: To compare the efficacy and safety of a higher dose of SAR97276A with artemether-lumefantrine in underage malaria patients.[1][4]



- Design: A randomized, controlled, age de-escalating Phase 2 trial.[1]
- Patient Population: Teenagers (12-17 years) with uncomplicated P. falciparum malaria. The study was planned to extend to children (2-11 years) but was stopped early.[1][4]
- Intervention: Patients were randomized to receive one of the following for 3 days:
  - SAR97276A IM once daily (0.5 mg/kg).[1][4]
  - SAR97276A IM twice daily (0.25 mg/kg per dose).[1][4]
  - Artemether-lumefantrine (standard oral regimen).[1][4]
- Outcome: The primary endpoint was the need for rescue therapy.[1]

# Visualizing the Research Framework SAR97276A Clinical Trial Workflow (Study 1)





Click to download full resolution via product page

Caption: Adaptive design of the SAR97276A Phase 2 clinical trial (Study 1).



Check Availability & Pricing

### **Proposed Mechanism of Action for Choline Analogues**

SAR97276A is a choline analogue. The proposed mechanism of action for this class of antimalarials involves the disruption of phospholipid biosynthesis in the parasite and interference with heme detoxification.



Click to download full resolution via product page

Caption: Dual proposed mechanisms of action for the antimalarial choline analogue SAR97276.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. d-nb.info [d-nb.info]
- 2. Safety and efficacy of the choline analogue SAR97276 for malaria treatment: results of two phase 2, open-label, multicenter trials in African patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy of the choline analogue SAR97276 for malaria treatment: results of two phase 2, open-label, multicenter trials in African patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]



• To cite this document: BenchChem. [Evaluating SAR97276: From Monotherapy Trials to a Potential Combination Partner]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665694#evaluating-the-synergistic-effects-of-sar-97276-with-other-antimalarials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com